molecular formula C25H23N3O3 B7706093 N-(3,5-dimethylphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(3,5-dimethylphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7706093
M. Wt: 413.5 g/mol
InChI Key: JPLLAXUQKLDKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DPA-714 and belongs to the family of oxadiazole derivatives.

Scientific Research Applications

DPA-714 is widely used in scientific research due to its potential applications in various fields. One of the most significant applications of DPA-714 is in the field of neuroinflammation. DPA-714 has been found to bind to the translocator protein (TSPO) that is overexpressed in activated microglia, which are responsible for neuroinflammation. DPA-714 can be used as a radiotracer to detect neuroinflammation in vivo using positron emission tomography (PET) imaging.

Mechanism of Action

DPA-714 binds to the TSPO, which is overexpressed in activated microglia. This binding results in the inhibition of the production of pro-inflammatory cytokines and chemokines, which are responsible for neuroinflammation. DPA-714 also promotes the production of anti-inflammatory cytokines, which help to reduce inflammation.
Biochemical and Physiological Effects:
DPA-714 has been found to have significant biochemical and physiological effects. It has been shown to reduce neuroinflammation in various animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DPA-714 has also been found to improve cognitive function and reduce neuronal damage in these animal models.

Advantages and Limitations for Lab Experiments

One of the significant advantages of DPA-714 is its ability to detect neuroinflammation using PET imaging. This non-invasive imaging technique allows for the detection of neuroinflammation in vivo, which can help in the early diagnosis and treatment of neurodegenerative diseases. However, one of the limitations of using DPA-714 in lab experiments is its high cost, which can limit its widespread use.

Future Directions

There are several future directions for the use of DPA-714 in scientific research. One of the most significant areas of research is the development of new radiotracers that can bind to the TSPO with higher affinity and specificity. This can help in the early diagnosis and treatment of neurodegenerative diseases. Another area of research is the use of DPA-714 in combination with other drugs to enhance its anti-inflammatory effects and reduce neuroinflammation. Additionally, the potential use of DPA-714 in other fields, such as cancer research, is also being explored.

Synthesis Methods

DPA-714 is synthesized by reacting 3,5-dimethylphenylamine with 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with chloroacetyl chloride and triethylamine to yield DPA-714.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-16-12-17(2)14-19(13-16)26-23(29)15-30-22-11-7-6-10-21(22)25-27-24(28-31-25)20-9-5-4-8-18(20)3/h4-14H,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLLAXUQKLDKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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